![molecular formula C12H13N3O B2693832 N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1327556-09-1](/img/structure/B2693832.png)
N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . Pyrazole, the core structure of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
Role in Medicinal Chemistry
Pyrazole derivatives, such as N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The same hydrazine-coupled pyrazoles also demonstrated significant antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Role in Polymerization
N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is notably used as a catalyst in certain types of polymerizations, where its ability to stabilize reactive intermediates plays a crucial role .
Antimicrobial Activity
A novel sequence of pyrazole-thiobarbituric acid analogues, which could potentially include N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, was examined for antimicrobial activity . One of the compounds was found to be most active against C. albicans, S. aureus, B. subtilis and E. faecalis .
Role in Synthesis of Pyrazole Derivatives
N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide could potentially be involved in the synthesis of pyrazole derivatives . These derivatives have been synthesized using diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include n,3-dimethyl-1-phenyl-1h-pyrazole-4-carboxamide, have been found to bind with high affinity to multiple receptors . These compounds have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazole derivatives can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrazole derivatives have diverse biological activities and can affect a wide range of pathways .
Result of Action
It is known that pyrazole derivatives can have a wide range of biological activities .
properties
IUPAC Name |
N,3-dimethyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-15(14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITPRHVQANEZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide |
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